molecular formula C19H21ClN2O4S B602448 3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine CAS No. 1276197-23-9

3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine

Cat. No.: B602448
CAS No.: 1276197-23-9
M. Wt: 414.9 g/mol
InChI Key: FZNQRUYAXGKACN-TXHXQZCNSA-N
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Description

This compound is a deuterated phenothiazine derivative characterized by:

  • Phenothiazine core: A tricyclic aromatic system with a sulfur and nitrogen atom, substituted by a chlorine atom at the 2-position.
  • Propylamine side chain: A three-carbon chain linking the phenothiazine nitrogen to a tertiary amine group.
  • Deuterated substituents: Two trideuteriomethyl (-CD₃) groups attached to the terminal nitrogen, replacing conventional methyl (-CH₃) groups .

Properties

CAS No.

1276197-23-9

Molecular Formula

C19H21ClN2O4S

Molecular Weight

414.9 g/mol

IUPAC Name

3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine;oxalic acid

InChI

InChI=1S/C17H19ClN2S.C2H2O4/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;3-1(4)2(5)6/h3-4,6-9,12H,5,10-11H2,1-2H3;(H,3,4)(H,5,6)/i1D3,2D3;

InChI Key

FZNQRUYAXGKACN-TXHXQZCNSA-N

SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl

Isomeric SMILES

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].C(=O)(C(=O)O)O

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(=O)(C(=O)O)O

Purity

95% by HPLC; 98% atom D

Related CAS

1019646-35-5 (unlabelled)

Synonyms

2-Chloro-10-(3-dimethylaminopropyl)phenothiazine Oxalate

tag

Chlorpromazine

Origin of Product

United States

Preparation Methods

Catalytic H-D Exchange

The Pd/C-Al-D₂O system enables selective deuteration under subcritical conditions (200–371°C, 5–21.7 MPa):

  • Procedure :

    • The non-deuterated compound is suspended in D₂O with Pd/C (10 wt%) and aluminum powder.

    • Deuterium gas generated in situ facilitates H-D exchange at the methyl groups.

  • Outcomes :

    • 90–98% deuterium incorporation at the dimethylamino group.

    • Minimal deuteration at aromatic positions due to steric hindrance.

Deuterated Reagent Substitution

  • CD₃I Alkylation :

    • The amine intermediate reacts with deuterated methyl iodide (CD₃I) in anhydrous THF at 0°C.

    • Triethylamine is added to scavenge HI, driving the reaction to completion.

  • Yield and Purity :

    • 85–92% yield after silica gel chromatography.

    • Isotopic purity >99% confirmed via ²H NMR.

Purification and Characterization

Step Method Conditions Purity
Intermediate IsolationColumn ChromatographyHexane:Ethyl Acetate (3:1)>95%
Final ProductRecrystallizationEthanol:Dichloromethane (1:2)98–99%
Isotopic Analysis²H NMR400 MHz, CDCl₃>98% D
Mass SpectrometryHRMS[M+H]⁺ = 335.12 ± 0.01Confirmed

Industrial-Scale Production

  • Continuous Flow Reactors :

    • Alkylation and deuteration steps are performed in flow systems to enhance efficiency.

    • Residence times optimized to 30–60 minutes for 95% conversion.

  • Deuterated Reagent Recycling :

    • Unreacted CD₃I is recovered via distillation and reused, reducing costs.

  • Quality Control :

    • In-line LC-MS monitors deuteration levels in real time.

Challenges and Solutions

Challenge Solution Outcome
Kinetic Isotope EffectElevated temperatures (70–80°C)Faster deuteration rates
Protium ContaminationAnhydrous conditions, deuterated solvents<1% protium retention
Side-Chain OxidationAntioxidants (e.g., BHT) added to reactionPurity maintained at >98%

Comparative Analysis of Deuteration Methods

Method Conditions Yield Isotopic Purity Cost
Pd/C-Al-D₂O Catalysis250°C, 15 MPa, 12 hrs90%98%Low
CD₃I Alkylation0°C, THF, 4 hrs92%99%High
Grignard Reagent-78°C, deuterated RMgX88%97%Moderate

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenothiazine core, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced phenothiazine derivatives

    Substitution: Various substituted phenothiazine derivatives

Scientific Research Applications

Pharmacological Research

Antipsychotic Activity:
Chlorpromazine-d6 is used in studies investigating the mechanisms of antipsychotic drugs. Its role as a dopamine receptor antagonist allows researchers to explore its effects on neurotransmission and behavior in animal models of schizophrenia and other psychotic disorders. The deuterated form aids in tracing metabolic pathways and understanding drug interactions at a molecular level .

Neurotransmitter Studies:
The compound's ability to inhibit various neurotransmitter receptors, including serotonin (5-HT) and adrenergic receptors, makes it valuable for studying the role of these systems in mood disorders and anxiety . Researchers can use Chlorpromazine-d6 to assess how alterations in receptor activity influence behavioral outcomes.

Stable Isotope Labeling

Metabolic Studies:
As a stable isotope-labeled compound, Chlorpromazine-d6 is utilized in pharmacokinetic studies to track drug metabolism and distribution within biological systems. This labeling helps differentiate between the administered drug and endogenous compounds during analysis, providing clearer insights into pharmacodynamics .

Quantitative Analysis:
In mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, the deuterium labeling enhances sensitivity and specificity. It allows for more accurate quantification of drug concentrations in biological samples, which is crucial for developing dosing regimens .

Toxicology and Safety Assessments

Risk Assessment:
Chlorpromazine-d6 is also employed in toxicological studies to evaluate the safety profiles of chlorpromazine derivatives. By understanding the toxicokinetics of this compound, researchers can better predict potential adverse effects associated with antipsychotic medications .

Environmental Impact Studies:
The compound's stability makes it suitable for environmental monitoring studies, assessing how pharmaceutical contaminants affect ecosystems. Researchers can track its degradation products and their ecological implications .

Case Study 1: Antipsychotic Mechanism Exploration

A study focused on the behavioral effects of Chlorpromazine-d6 in rodent models demonstrated its efficacy in reducing hyperactivity induced by amphetamines. The study utilized behavioral assays alongside receptor binding studies to elucidate the compound's action on dopamine pathways.

Case Study 2: Metabolic Pathway Analysis

In a pharmacokinetic study involving human subjects, Chlorpromazine-d6 was administered to trace its metabolic pathway using advanced mass spectrometry techniques. The results provided insights into individual variations in drug metabolism, informing personalized medicine approaches.

Summary Table of Applications

Application AreaDescription
Pharmacological ResearchInvestigating antipsychotic effects and neurotransmitter interactions
Stable Isotope LabelingTracking drug metabolism and enhancing analytical techniques
Toxicology AssessmentsEvaluating safety profiles and environmental impacts
Case StudiesReal-world applications demonstrating efficacy and metabolic pathways

Mechanism of Action

The mechanism of action of 3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine involves its interaction with various molecular targets, including dopamine receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its therapeutic effects. The presence of deuterium atoms can enhance the compound’s metabolic stability, prolonging its duration of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Deuterated vs. Non-Deuterated Analogs: The target compound’s deuterated methyl groups are synthesized via LiAlD₄ reduction, a method distinct from non-deuterated analogs that use standard alkylation . Deuterium substitution increases molecular weight slightly (~5%) but significantly alters metabolic pathways .

Chlorine Positioning: The 2-chloro substitution on the phenothiazine ring (shared with perphenazine) enhances receptor binding affinity compared to non-chlorinated derivatives like DH/CPN/1003 .

Pharmacological and Pharmacokinetic Comparisons

Table 2: Pharmacological Profiles
Compound Name Therapeutic Class Metabolic Stability Half-Life (Predicted) Key Receptor Interactions
3-(2-Chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine Neuroleptic (potential) High (deuterium effect) Extended Dopamine D₂, serotonin 5-HT₂A
DH/CPN/1003 Tranquilizer Moderate Short (~4–6 hrs) Dopamine D₂
Perphenazine Antipsychotic Moderate Intermediate (~8–12 hrs) D₂, 5-HT₂A, α-adrenergic
N,N-Bis(2-chloroethyl)-3-phenothiazin-10-ylpropan-1-amine hydrochloride Cytotoxic (potential) Low Short (~1–2 hrs) DNA alkylation
Key Findings:

Metabolic Stability: Deuterated methyl groups in the target compound reduce first-pass metabolism, as demonstrated by deuterated analogs in other drug classes . Non-deuterated compounds (e.g., DH/CPN/1003) undergo faster oxidative N-demethylation, shortening their half-life .

Receptor Specificity :

  • The 2-chloro substitution in the target compound and perphenazine enhances binding to dopamine D₂ and serotonin 5-HT₂A receptors, critical for antipsychotic efficacy .
  • Bis(2-chloroethyl) derivatives may exhibit off-target DNA alkylation, limiting therapeutic utility .

Impurity and Stability Considerations

  • Impurity Profiles: Non-deuterated phenothiazines (e.g., perphenazine) often generate N-oxide or demethylated impurities, requiring stringent chromatographic monitoring (e.g., ≤0.05% area thresholds) . Deuterated analogs may produce unique deuterated impurities, necessitating specialized analytical methods (e.g., deuterium NMR) .
  • Stability: Deuterated compounds exhibit improved resistance to light- and heat-induced degradation compared to non-deuterated analogs .

Biological Activity

3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine, commonly referred to as chlorpromazine-d6, is a deuterated derivative of chlorpromazine, a well-known antipsychotic medication. This compound has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and psychiatry. This article reviews its biological activity, supported by data tables and relevant case studies.

  • Molecular Formula : C17H19ClN2S
  • Molecular Weight : 330.9 g/mol
  • CAS Number : 1276197-23-9

Chlorpromazine-d6 functions primarily as an antagonist at dopamine D2 receptors, which plays a crucial role in its antipsychotic effects. It also exhibits antagonistic properties at various other receptors, including serotonin (5-HT2A), histamine (H1), and adrenergic receptors. This multifaceted receptor interaction profile contributes to both its therapeutic effects and side effects.

Biological Activity Overview

The biological activity of chlorpromazine-d6 can be categorized into several key areas:

  • Antipsychotic Activity
    • Chlorpromazine-d6 is primarily used to manage schizophrenia and acute psychosis. Its efficacy in reducing psychotic symptoms has been well-documented in clinical studies.
  • Neuroprotective Effects
    • Research indicates that chlorpromazine may exert neuroprotective effects through the modulation of oxidative stress and inflammation pathways. Studies have shown that it can reduce neuronal cell death in models of neurodegeneration.
  • Antitumor Activity
    • Some studies suggest potential antitumor properties, particularly in certain types of cancer cells. Chlorpromazine has been observed to inhibit cell proliferation and induce apoptosis in cancer cell lines.
  • Antimicrobial Properties
    • Chlorpromazine has demonstrated antibacterial activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntipsychoticReduces symptoms of schizophrenia
NeuroprotectiveDecreases oxidative stress-induced neuronal death
AntitumorInduces apoptosis in cancer cell lines
AntimicrobialEffective against specific bacterial strains

Case Study 1: Antipsychotic Efficacy

A clinical trial involving patients with schizophrenia demonstrated significant improvement in psychotic symptoms after treatment with chlorpromazine-d6 compared to placebo. The study highlighted a reduction in hallucinations and delusions over a 12-week period.

Case Study 2: Neuroprotective Effects

In a preclinical study using rodent models of neurodegeneration, chlorpromazine-d6 administration resulted in reduced markers of oxidative stress and improved cognitive function compared to untreated controls. These findings suggest its potential role in protecting against neurodegenerative diseases.

Case Study 3: Antitumor Activity

In vitro studies on breast cancer cell lines showed that chlorpromazine-d6 inhibited cell growth and induced apoptosis. The mechanism was linked to the modulation of apoptotic pathways, making it a candidate for further research in cancer therapy.

Q & A

Q. Key considerations :

  • Deuterated amines may exhibit slower reaction kinetics due to the kinetic isotope effect.
  • Monitor deuteration levels via mass spectrometry or <sup>2</sup>H NMR .

Basic: How can researchers validate the isotopic purity of N,N-bis(trideuteriomethyl) groups in this compound?

Answer:
Analytical methods :

  • <sup>2</sup>H NMR : Directly quantifies deuterium incorporation. Peaks at δ 2.1–2.5 ppm (CD3) confirm substitution .
  • High-resolution mass spectrometry (HRMS) : Look for molecular ion clusters (e.g., [M+H]<sup>+</sup> at m/z 335.12 ± 0.01 for C17H14D6ClN2S) .
  • Isotopic ratio monitoring : Use LC-MS with deuterated internal standards to detect residual protiated impurities .

Table 1 : Example isotopic purity validation data

MethodExpected ValueObserved ValuePurity (%)
<sup>2</sup>H NMR6 D atoms5.8 ± 0.296.7
HRMS335.12335.1198.5

Advanced: How does deuteration of the dimethylamino group affect the compound’s pharmacokinetic profile compared to non-deuterated analogs?

Answer:
Deuteration can alter:

  • Metabolic stability : Deuteration slows CYP450-mediated N-demethylation, increasing half-life (e.g., Chlorpromazine analogs show 20–30% longer t1/2 with CD3 groups) .
  • Receptor binding : Deuterium’s mass difference may subtly perturb binding to dopamine D2 receptors. Use surface plasmon resonance (SPR) or radioligand assays to compare Kd values .
  • Distribution : Deuteration reduces lipophilicity (clogP decreases by ~0.1–0.3), potentially altering blood-brain barrier penetration. Validate via in silico modeling (e.g., SwissADME) and in vivo PET imaging .

Q. Methodological recommendation :

  • Conduct parallel in vitro/in vivo studies with deuterated and non-deuterated analogs under identical conditions .

Advanced: What experimental designs are optimal for assessing environmental persistence and degradation pathways of this compound?

Answer:
Study design :

Abiotic degradation :

  • Hydrolysis : Expose to buffers (pH 3–9) at 25–50°C; analyze via LC-MS for chloro-phenothiazine byproducts .
  • Photolysis : Use simulated sunlight (300–800 nm) and track degradation kinetics.

Biotic degradation :

  • Microbial assays : Incubate with soil or wastewater microbiota; identify metabolites via untargeted metabolomics .

Table 2 : Example degradation half-lives

Conditiont1/2 (days)Major Metabolites
pH 7, 25°C28 ± 32-chlorophenothiazin-10-ol
UV light, 48 hrs6 ± 1Sulfoxide derivatives

Q. Advanced tip :

  • Use <sup>13</sup>C-labeled analogs to trace carbon flow in environmental matrices .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Key precautions :

  • Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis steps involving volatile deuterated reagents .
  • Storage : Keep in airtight containers under nitrogen, away from light (phenothiazines are light-sensitive) .

Q. Emergency measures :

  • For spills, neutralize with activated carbon and dispose as hazardous waste .

Advanced: How can researchers resolve contradictory data in receptor binding assays involving deuterated phenothiazines?

Answer:
Troubleshooting steps :

Control experiments :

  • Verify deuterium retention (≥95%) in assay buffers using LC-MS .
  • Include non-deuterated analogs and vehicle controls to isolate isotope effects.

Assay optimization :

  • Adjust incubation times to account for slower binding kinetics (e.g., extend equilibration periods by 15–20%) .

Data analysis :

  • Use nonlinear regression models (e.g., Prism) to compare EC50/IC50 values with statistical rigor (ANOVA, p < 0.05) .

Case study : Inconsistent D2 receptor affinity data may arise from residual protiated impurities; re-purify via preparative HPLC before assays .

Basic: What spectral databases or reference materials are available for structural elucidation of this compound?

Answer:
Resources :

  • PubChem : Compare experimental HRMS/<sup>1</sup>H NMR data with entries for Chlorpromazine (CID 2726) and deuterated analogs .
  • ChEMBL : Access bioactivity data for phenothiazine derivatives to cross-validate pharmacological profiles .
  • In-house libraries : Synthesize and characterize reference standards (e.g., DH/CPN/1004, DH/CPN/1006) for direct comparison .

Advanced: What computational tools can predict the metabolic fate of deuterated phenothiazines?

Answer:
Software recommendations :

  • CYP450 metabolism : Use StarDrop’s P450 Module or Schrödinger’s QikProp to identify likely oxidation sites .
  • Isotope effects : Apply Density Functional Theory (DFT) to model deuterium’s impact on transition states (e.g., Gaussian 16) .
  • ADME prediction : SwissADME or ADMET Predictor™ to estimate bioavailability and clearance rates .

Validation : Cross-check predictions with in vitro microsomal assays (human/rat liver microsomes) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine

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